tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate
Description
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1-oxaspiro[4.4]nonan-3-yl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15(4)11-9-14(17-10-11)7-5-6-8-14/h11H,5-10H2,1-4H3 |
InChI Key |
ISRLDLACTWYFRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCCC2)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic ketone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents such as ether or THF.
Substitution: Various nucleophiles like amines or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted carbamates .
Scientific Research Applications
tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical properties of the target compound with analogous spirocyclic carbamates:
Key Differences and Implications
Substituent Effects: The N-methyl group in the target compound reduces hydrogen-bond donor capacity compared to unsubstituted analogs (e.g., CAS 2243508-68-9), which may affect solubility and target interactions . Methyl groups on the spiro ring (e.g., 7-methyl in ) increase molecular weight and hydrophobicity, altering pharmacokinetic profiles .
Applications: Oxaspiro compounds are often preferred in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier, while azaspiro analogs may target enzymes or receptors requiring nitrogen interactions . Non-spiro pyrrolidine derivatives () offer greater conformational flexibility, making them suitable for non-rigid pharmacophores .
Research Findings and Practical Considerations
- Synthetic Utility : The tert-butyl carbamate group is widely used for amine protection in peptide synthesis and heterocyclic chemistry. Spirocyclic variants like the target compound are synthesized via cyclization reactions or transition-metal catalysis, though yields depend on ring strain and steric effects .
- Crystallographic Analysis : Tools like Mercury () and SHELXL () are critical for resolving spirocyclic conformations, aiding in structure-activity relationship (SAR) studies .
- Stability and Storage : Spirocyclic carbamates generally exhibit good thermal stability. However, hygroscopicity varies; for example, oxaspiro compounds may require anhydrous storage to prevent hydrolysis .
Biological Activity
tert-Butyl N-methyl-N-{1-oxaspiro[4.4]nonan-3-yl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2059934-75-5
- Molecular Formula : C₁₄H₂₅N₃O₃
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neuroprotective Effects : Some derivatives have shown protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease (AD) .
- Anti-inflammatory Properties : These compounds may reduce pro-inflammatory cytokines, contributing to their neuroprotective effects .
- Enzyme Inhibition : Certain related compounds act as inhibitors of β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of AD .
The mechanisms through which this compound exerts its biological effects include:
-
Inhibition of Amyloid Aggregation : By preventing the aggregation of amyloid-beta peptides, these compounds may reduce the formation of toxic fibrils associated with AD.
- Reduction of Cytokine Levels : Studies have shown that these compounds can decrease levels of TNF-alpha and other inflammatory markers in cell cultures treated with amyloid-beta .
Data Table: Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Neuroprotection | Inhibits amyloid-beta aggregation | |
| Anti-inflammatory | Reduces TNF-alpha production | |
| Enzyme inhibition | Inhibits β-secretase and acetylcholinesterase |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- In Vitro Studies on Astrocytes :
- Animal Models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
